Tetramethyluric acid

Vue d'ensemble

Description

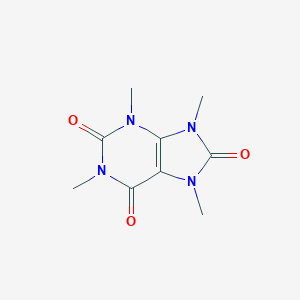

Tetramethyluric acid (TMU), also known as theacrine (1,3,7,9-tetramethyluric acid), is a naturally occurring purine alkaloid found in plants such as Camellia assamica var. kucha (Kucha tea), Coffea species, and the cupuaçu fruit (Theobroma grandiflorum) . Structurally, TMU is a methylated derivative of uric acid, featuring four methyl groups at the 1-, 3-, 7-, and 9-positions of the purine ring (C₉H₁₂N₄O₃; molecular weight 224.22 g/mol) . Unlike caffeine (1,3,7-trimethylxanthine), TMU lacks the xanthine backbone and instead contains a fully oxidized uric acid structure, which influences its pharmacokinetic and pharmacodynamic properties .

TMU exhibits diverse biological activities, including anti-inflammatory, analgesic, and neurostimulatory effects. It modulates adenosine receptors, inhibits phosphodiesterases, and enhances dopaminergic signaling, contributing to improved cognitive performance, reduced fatigue, and elevated energy levels .

Méthodes De Préparation

High-Pressure Methylation of Uric Acid

Reaction Mechanism and Procedure

The high-pressure methylation method, patented by CN104086550B, involves direct methylation of uric acid under elevated temperature and pressure . The procedure follows three stages:

-

Methylation Reaction : Uric acid reacts with a methylating agent (e.g., dimethyl sulfate or methyl halides) in a high-pressure reactor. The reactor is purged with inert gas (e.g., nitrogen) to eliminate oxygen, then pressurized to 0.5–10 MPa. Heating to 84–220°C initiates exothermic methylation, with stirring ensuring homogeneity.

-

Post-Reaction Processing : After 2–6 hours, the mixture is cooled using condensed water, and pressure is gradually released to 0 MPa. The crude product is precipitated by pouring the reaction mixture into ice water, followed by suction filtration.

-

Purification : Recrystallization using acetone-methanol (3:1 v/v) or acetonitrile-ethanol (1:1 v/v) yields this compound with ≥95% purity (HPLC) .

Optimization and Scalability

Key parameters influencing yield and purity include:

-

Pressure : Higher pressures (≥5 MPa) enhance reaction kinetics, reducing time from 6 to 3 hours.

-

Temperature : Optimal at 150°C; temperatures exceeding 200°C risk decomposition.

-

Methylating Agent : Dimethyl sulfate outperforms methyl iodide in cost and reactivity under these conditions.

Industrial-scale trials report 85–90% yields with minimal byproducts, making this method suitable for bulk production .

Countercurrent Chromatography from Natural Extracts

Extraction and Separation

CN106632334B details a method isolating this compound from Camellia kucha (bitter tea) extracts using high-speed countercurrent chromatography (HSCCC) . The protocol involves:

-

Solvent System Preparation : A ternary solvent system (ethyl acetate–n-butanol–water, 1:1.5:3 v/v) is equilibrated. Triethylamine (10 mM) and hydrochloric acid (10 mM) are added to the upper (stationary) and lower (mobile) phases, respectively.

-

Chromatographic Separation : The mobile phase dissolves the crude extract (11.9 g), which is injected into the HSCCC column. Elution at 2 mL/min resolves this compound (retention time: 40–50 min), identified via UV detection (λ = 280 nm) .

Advantages and Limitations

-

Purity : ≥98% after a single chromatographic run.

-

Yield : 5–8% from raw extract, limited by natural abundance in plant material.

-

Scalability : HSCCC requires specialized equipment, making this method cost-prohibitive for large-scale synthesis.

Alkylation with Methyl Iodide

Synthetic Pathway

ChemicalBook outlines a two-step alkylation using methyl iodide under basic conditions :

-

Cyclization Precursor : A purine cyclate (9.11 g, 43 mmol) is suspended in acetonitrile.

-

Methylation : Potassium tert-butoxide (52 mmol) deprotonates the cyclate, facilitating nucleophilic attack by methyl iodide (52 mmol) at 80–90°C for 12 hours.

-

Workup : The mixture is concentrated, washed with water and methanol, and dried to yield this compound (8.7 g, 90%) .

Key Considerations

-

Base Selection : Potassium tert-butoxide ensures complete deprotonation of purine nitrogens.

-

Solvent : Acetonitrile’s high polarity stabilizes intermediates, minimizing side reactions.

-

Yield : Consistently achieves 85–90% with 98% purity (HPLC).

This method balances efficiency and scalability but requires stringent control over stoichiometry to avoid over-methylation .

Comparative Analysis of Preparation Methods

| Parameter | High-Pressure Methylation | Countercurrent Chromatography | Alkylation with Methyl Iodide |

|---|---|---|---|

| Yield | 85–90% | 5–8% | 85–90% |

| Purity (HPLC) | ≥95% | ≥98% | ≥98% |

| Reaction Time | 3–6 hours | 12–24 hours | 12 hours |

| Scalability | Industrial | Laboratory | Pilot-scale |

| Cost Efficiency | High | Low | Moderate |

Analyse Des Réactions Chimiques

Types de réactions : DUB-IN-2 subit principalement des réactions typiques de ses groupes fonctionnels. Ceux-ci incluent:

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe éthoxyimino.

Réduction : Les réactions de réduction peuvent cibler les groupes dicarbonitrile, les convertissant en amines.

Substitution : Le noyau aromatique de DUB-IN-2 peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions courantes:

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : La substitution aromatique électrophile peut être facilitée en utilisant des réactifs tels que le brome ou l'acide nitrique en conditions acides.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des dérivés d'amines .

4. Applications de recherche scientifique

DUB-IN-2 a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie : Utilisé pour étudier les mécanismes des enzymes de déubiquitination et de leurs inhibiteurs.

Biologie : Aide à comprendre le rôle de la peptidase 8 spécifique de l'ubiquitine dans les processus cellulaires tels que la dégradation des protéines et la transduction du signal.

Médecine : Investigated pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à une ubiquitination dysrégulée, telles que le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes de déubiquitination.

5. Mécanisme d'action

DUB-IN-2 exerce ses effets en inhibant sélectivement la peptidase 8 spécifique de l'ubiquitine. Cette enzyme est impliquée dans l'élimination de l'ubiquitine des protéines substrats, un processus qui régule la stabilité et la fonction des protéines. En inhibant USP8, DUB-IN-2 empêche la déubiquitination des protéines cibles, conduisant à leur dégradation via la voie du protéasome. Ce mécanisme est particulièrement pertinent dans la recherche sur le cancer, où la ubiquitination dysrégulée est une caractéristique courante .

Composés similaires:

Inhibiteurs d'USP7 : Des composés comme HBX 41108 et FT671 sont des inhibiteurs sélectifs de la peptidase 7 spécifique de l'ubiquitine (USP7). Contrairement à DUB-IN-2, ces inhibiteurs ciblent une déubiquitinase différente.

Inhibiteurs d'USP14 : Des composés tels que IU1 et IU1-47 inhibent sélectivement la peptidase 14 spécifique de l'ubiquitine (USP14), un autre membre de la famille des déubiquitinases.

Unicité de DUB-IN-2 : DUB-IN-2 est unique dans sa forte sélectivité et sa puissance pour la peptidase 8 spécifique de l'ubiquitine. Sa capacité à inhiber USP8 avec une valeur IC50 de 0,28 micromolaire le distingue des autres inhibiteurs de la déubiquitinase, ce qui en fait un outil précieux pour étudier les rôles spécifiques de USP8 dans divers processus biologiques et maladies .

Applications De Recherche Scientifique

Biosynthesis and Natural Sources

Tetramethyluric acid is primarily found in the leaves of Camellia assamica var. kucha, a special variety of tea known for its unique alkaloid profile. Research indicates that theacrine is synthesized from caffeine through a series of biochemical reactions involving adenosine as a precursor. This pathway highlights the compound's natural occurrence and its biosynthetic relationship with caffeine, which is extensively studied for its psychoactive effects .

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects. In animal models subjected to chronic stress, administration of theacrine was found to enhance neurogenesis in the hippocampus and modulate neurotransmitter levels, particularly serotonin. The underlying mechanism involves the phosphodiesterase-4 (PDE4)/cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in mood regulation .

Anti-inflammatory and Analgesic Properties

This compound has been reported to possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic use in conditions characterized by inflammation and pain. Its ability to inhibit certain inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Alkaloids

A comparative analysis of this compound with other methylxanthines (such as caffeine) reveals distinct pharmacological profiles. While caffeine is widely recognized for its stimulant effects, this compound appears to offer benefits with fewer side effects, making it an attractive alternative for enhancing cognitive function without the jitteriness associated with caffeine consumption .

| Property | Caffeine | This compound (Theacrine) |

|---|---|---|

| Chemical Structure | 1,3,7-trimethylxanthine | 1,3,7,9-tetramethyluric acid |

| Primary Effects | Stimulant | Antidepressant, anti-inflammatory |

| Side Effects | Jitters, anxiety | Fewer side effects |

| Natural Sources | Coffee, tea | Camellia assamica var. kucha |

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Antidepressant Effects : A study involving chronic stress models showed that theacrine administration significantly counteracted depression-like behaviors while promoting neurogenesis in the hippocampus .

- Metabolomic Studies : Research utilizing LC-MS techniques has identified the presence of this compound in various plant species, indicating its potential as a biomarker for certain teas and its implications in dietary studies .

Mécanisme D'action

DUB-IN-2 exerts its effects by selectively inhibiting ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin from substrate proteins, a process that regulates protein stability and function. By inhibiting USP8, DUB-IN-2 prevents the deubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is particularly relevant in cancer research, where dysregulated ubiquitination is a common feature .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Molecular and Functional Comparison of Purine Alkaloids

Key Structural Insights :

- TMU and Methylliberine are structural isomers, differing in methylation positions (TMU: 1,3,7,9; Methylliberine: 1,7,9) .

- Caffeine’s xanthine backbone allows for adenosine receptor antagonism, while TMU’s uric acid structure favors phosphodiesterase inhibition and dopaminergic modulation .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Key Findings :

- TMU’s longer half-life compared to caffeine reduces the need for frequent dosing .

- Methylliberine acts synergistically with caffeine in energy supplements but has a shorter duration of action .

Molecular Complexation Behavior

Table 3: Complexation Constants (K) of TMU with Aromatic Donors

| Donor | K (L/mol) | Topology | Key Interaction Sites on TMU |

|---|---|---|---|

| Benzene (B) | 0.17 | Face-to-face | N-3 and N-9 regions (positive charge) |

| Naphthalene (N) | 0.75 | Face-to-face | Central positive charge area |

| Phenanthrene (P) | 2.08 | Face-to-face | Extended aromatic stacking |

| Biphenyl (BP) | 0.20 | Rotating planar rings | Similar to benzene |

Insights :

- TMU forms stable face-to-face complexes with aromatic donors, driven by electrostatic interactions at its positively charged N-3/N-9 regions .

- Larger donors like phenanthrene exhibit higher K values due to increased π-π stacking efficiency .

- Caffeine, in contrast, forms weaker complexes due to its distinct charge distribution and lack of a uric acid backbone .

Activité Biologique

Tetramethyluric acid, commonly referred to as theacrine (1,3,7,9-tetramethyluric acid), is a purine alkaloid found in certain plant species, notably in the leaves of Camellia assamica var. kucha and Theobroma grandiflorum (cupuacu). This compound has garnered attention due to its potential biological activities, including its effects on energy levels, mood enhancement, and anti-inflammatory properties. The following sections provide a detailed overview of the pharmacological effects, mechanisms of action, safety profile, and relevant research findings regarding theacrine.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O₃ |

| Molecular Weight | 224.22 g/mol |

| CAS Number | 2309-49-1 |

| Source Plants | Camellia assamica var. kucha, Theobroma grandiflorum |

Pharmacological Effects

1. Adenosine Receptor Modulation:

Theacrine appears to act as an adenosine antagonist , similar to caffeine. Research indicates that it can attenuate motor depression induced by adenosine agonists, suggesting a potential role in enhancing alertness and cognitive function .

2. Dopaminergic Activity:

Preliminary studies have shown that the behavioral effects of theacrine may also involve dopamine receptors, particularly D1 and D2 types. This interaction may contribute to its reported mood-enhancing effects .

3. Anti-inflammatory and Analgesic Properties:

Theacrine exhibits anti-inflammatory effects, which may be beneficial for conditions characterized by inflammation. Its analgesic properties suggest potential use in pain management .

Case Studies and Clinical Trials

A notable study assessed the safety and efficacy of TeaCrine® (a branded form of theacrine) over an eight-week period involving 60 healthy participants. The study reported:

- Dosage: Participants received either a placebo, 200 mg, or 300 mg of TeaCrine® daily.

- Outcomes: No significant adverse effects were noted on clinical safety markers such as heart rate and blood pressure. Additionally, measures of energy, focus, and motivation remained stable across the duration of the study, indicating no habituation effects typical of other stimulants like caffeine .

Synthesis Pathway

Research into the biosynthesis of theacrine reveals that it is synthesized from caffeine through a series of methylation steps involving S-adenosyl-L-methionine as a methyl donor. In experiments with kucha leaves:

- Theacrine was found to be synthesized from caffeine at varying rates depending on the leaf maturity stage.

- Young leaves exhibited higher conversion rates compared to mature leaves .

Safety Profile

Theacrine has demonstrated a favorable safety profile in clinical studies:

- Toxicity: The LD50 in animal studies is approximately 810 mg/kg, which is significantly higher than that of caffeine (265 mg/kg), indicating a lower toxicity risk .

- Long-term Use: No evidence of tachyphylaxis (rapidly diminishing returns on effect) was observed during extended use at doses up to 300 mg/day .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing TMU?

TMU is synthesized via methylation of uric acid derivatives under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) to confirm methyl group positions and purity. For example, sharp methyl singlets in H NMR spectra (δ ~3.0–3.5 ppm) indicate successful substitution at N-1, N-3, N-7, and N-9 positions . Additional techniques like mass spectrometry (MS) and melting point analysis (e.g., 226°C) are used to validate molecular weight and crystallinity .

Q. How is TMU distinguished structurally and functionally from caffeine?

TMU (1,3,7,9-tetramethyluric acid) shares structural similarities with caffeine (1,3,7-trimethylxanthine) but has an additional methyl group at N-8. This modification alters its charge distribution, affecting complexation behavior with aromatic donors (e.g., benzene, naphthalene) in non-polar solvents. Unlike caffeine, TMU exhibits a distinct topology in face-to-face complexes due to its extended positive charge region near N-3 and N-9, as shown by H NMR shift analysis . Functionally, TMU lacks the hypertensive effects of caffeine, making it a safer candidate for neurostimulant studies .

Q. What experimental protocols are used to study TMU’s solubility and stability in non-polar solvents?

Solubility is assessed via saturation point measurements in solvents like CCl or CDC1, followed by UV-Vis spectroscopy or gravimetric analysis. Stability is monitored using time-resolved NMR to track methyl group integrity under varying temperatures and solvent polarities. For instance, TMU remains stable in CCl for >72 hours at 25°C, but CDC1 may induce solvent effects that skew complexation parameters .

Advanced Research Questions

Q. How are formation constants (KKK) of TMU-donor complexes determined using 1^11H NMR?

values are calculated via the Scatchard-Foster-Fyfe method, where chemical shifts () of TMU protons are measured as a function of donor concentration . Data reduction employs the AUS (additional unspecific shielding) concept to correct for non-complexing interactions. For example, TMU-benzene complexes yield using external reference NMR and iterative fitting of vs. plots . Consistency across multiple proton signals (e.g., N-3 vs. N-9 methyl groups) validates the 1:1 stoichiometry model .

Q. What methodological challenges arise in interpreting 1^11H NMR data for TMU-donor complexes?

Key challenges include:

- AUS Correction : Overlapping shifts from non-specific donor collisions require subtraction using solvent-dependent shielding parameters .

- Solvent Artifacts : CDC1 may form competing solvent-donor complexes, necessitating adjustments in CCl .

- Low Values : For weakly associated complexes (e.g., TMU-biphenyl, ), the shift difference method () improves reliability but fails when (complex shift-to-constant ratio) is <5% .

Q. How does TMU’s charge distribution influence its complex topology with polycyclic aromatic donors?

TMU’s positive charge density peaks near N-3 and N-9, favoring face-to-face interactions with electron-rich regions of donors like phenanthrene. H NMR data show increases from benzene () to phenanthrene (), correlating with donor π-surface area. The parameter localizes the complex center between N-3 and N-9, confirmed by ring current calculations and molecular docking simulations .

Q. What strategies resolve contradictions in TMU’s pharmacological data (e.g., neurostimulant vs. hepatoprotective effects)?

- Dose-Dependent Effects : Low doses (≤10 mg/kg in rodents) promote relaxation via adenosine receptor modulation, while higher doses (>50 mg/kg) enhance cognitive function through dopamine agonism .

- Metabolic Variability : Species-specific cytochrome P450 activity affects TMU’s metabolite profile. Rats excrete unmetabolized TMU, unlike mice, which may explain divergent hepatoprotective outcomes in preclinical studies .

Q. Methodological Recommendations

Q. How to design reproducible experiments for TMU’s complexation studies?

- Control Solvent Polarity : Use CCl over CDC1 to minimize solvent-complex competition .

- Data Validation : Cross-check values from multiple proton signals (e.g., N-1 vs. N-7 methyl groups) to confirm 1:1 model robustness .

- Reference Standards : Include caffeine as a comparator for charge distribution and complexation trends .

Q. What statistical approaches are suitable for analyzing TMU’s bioactivity data?

Propriétés

IUPAC Name |

1,3,7,9-tetramethylpurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDOQULISIQFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177659 | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25 mg/mL at 20 °C | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2309-49-1 | |

| Record name | Theacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,9-Tetramethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.